(R)-(+)-Blebbistatin O-Benzoate is a derivative of blebbistatin, a small organic molecule primarily recognized for its role as an inhibitor of non-muscle myosin II ATPase. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of atopic dermatitis and other inflammatory conditions. The compound is characterized by its specific molecular structure and functional properties that enable it to modulate biological processes effectively.
Blebbistatin was first identified in 2003 as a potent inhibitor of non-muscle myosin II ATPase during studies aimed at understanding cytokinesis in cell biology . The O-benzoate derivative was synthesized to enhance the compound's efficacy and stability, expanding its potential applications in biomedical research and therapeutic contexts.
(R)-(+)-Blebbistatin O-Benzoate falls under the classification of myosin inhibitors, specifically targeting the non-muscle isoforms of myosin II. It is categorized as a benzoate ester derivative, which modifies the original blebbistatin structure to improve its pharmacological properties.
The synthesis of (R)-(+)-Blebbistatin O-Benzoate involves several steps, starting from blebbistatin itself. A common synthetic route includes the following key steps:
(R)-(+)-Blebbistatin O-Benzoate retains the core structure of blebbistatin while incorporating a benzoate group. The molecular formula can be represented as .
The primary chemical reaction involving (R)-(+)-Blebbistatin O-Benzoate is its interaction with non-muscle myosin II ATPase. This interaction results in the inhibition of ATP hydrolysis, which is crucial for muscle contraction and various cellular processes.
The inhibition mechanism can be quantitatively assessed using IC50 measurements, which indicate the concentration required to achieve 50% inhibition of enzymatic activity. Studies have shown that (R)-(+)-Blebbistatin O-Benzoate exhibits an IC50 in the low micromolar range, demonstrating its potency as an inhibitor .
The mechanism by which (R)-(+)-Blebbistatin O-Benzoate exerts its effects involves binding to the myosin motor domain, preventing conformational changes necessary for ATP hydrolysis and subsequent muscle contraction. This action leads to reduced cellular motility and can modulate inflammatory responses.
Experimental studies indicate that treatment with (R)-(+)-Blebbistatin O-Benzoate leads to significant reductions in cell migration and cytokine production in various cell types involved in inflammatory processes .
(R)-(+)-Blebbistatin O-Benzoate has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4